![molecular formula C16H12N2O3 B585230 N-Formyl Oxcarbazepine CAS No. 1346601-76-0](/img/structure/B585230.png)
N-Formyl Oxcarbazepine
Descripción general
Descripción
“N-Formyl Oxcarbazepine” is a derivative of Oxcarbazepine . Oxcarbazepine is an antiepileptic drug used to reduce the occurrence of epileptic episodes . It is not intended to cure epilepsy but is used alone or in combination with other medications for the treatment of focal (partial) seizures in adults .
Synthesis Analysis
The original synthesis of Oxcarbazepine was performed by Ciba-Geigy Ltd, Basel, Switzerland . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases .
Molecular Structure Analysis
The molecular formula of N-Formyl Oxcarbazepine is C16H12N2O3 . The average mass is 280.278 Da and the monoisotopic mass is 280.084778 Da .
Chemical Reactions Analysis
Oxcarbazepine and its metabolite MHD have been shown to exert antiepileptic activity by blockade of voltage-dependent sodium channels in the brain . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug .
Physical And Chemical Properties Analysis
Oxcarbazepine is a white to faintly orange powder with a molecular weight of 252.3D . The log value of the partition coefficient of oxcarbazepine in n-octanol/pH 7.4 phosphate buffer is 1.30 . Its dissociation constant (pKa) is 10.7 . It is slightly soluble in chloroform, dichloromethane, acetone .
Aplicaciones Científicas De Investigación
Antiepileptic Drug
“N-Formyl Oxcarbazepine” is a derivative of Oxcarbazepine, which is a frequently prescribed antiepileptic drug for managing focal and generalized seizures . Its therapeutic benefits are limited by its dose-dependent side effects .
Nose-to-Brain Delivery
Nose-to-brain delivery is a novel route for improving the efficacy of antiepileptics . Oxcarbazepine, and by extension “N-Formyl Oxcarbazepine”, could potentially be used in this application .
Drug Encapsulation in Nanoparticles
Drug encapsulation in mucoadhesive nanoparticles offers even more advantages for the nasal route . “N-Formyl Oxcarbazepine” could potentially be used in this application .
Intranasal Delivery
The study aimed to develop oxcarbazepine-loaded chitosan nanoparticles (OXC-NP) added to a mucoadhesive thermo-reversible gel for intranasal delivery and enhancement of antiepileptic activity . “N-Formyl Oxcarbazepine” could potentially be used in this application .
Synthesis and Characterization of Impurities
During the bulk synthesis of Oxcarbazepine, various impurities including “N-Formyl Oxcarbazepine” are observed . The formation, synthesis, and characterization of these impurities are crucial in pharmaceutical research .
Reference Standards
The impurities of Oxcarbazepine, including “N-Formyl Oxcarbazepine”, are listed in several Pharmacopoeias . The control of these impurities below the threshold level is essential, and the study of these impurities can serve as a guide for making reference standards .
Mecanismo De Acción
Target of Action
N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons . In conditions such as epilepsy, these action potentials can occur excessively, leading to seizure activity .
Mode of Action
It is thought to primarily involve the blockade of voltage-gated sodium channels . By blocking these channels, N-Formyl Oxcarbazepine stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
N-Formyl Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (also known as licarbazepine), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The 10-monohydroxy derivative is then eliminated by conjugation with glucuronic acid .
Pharmacokinetics
The absorption of N-Formyl Oxcarbazepine is expected to be complete, similar to Oxcarbazepine . In plasma, the mean apparent elimination half-life of the active metabolite in adults is approximately 8-9 hours . Food has no effect on the bioavailability of the compound . At steady state, the active metabolite displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In patients with moderate to severe renal impairment, the elimination half-life of the active metabolite is prolonged, necessitating a dose reduction .
Result of Action
The primary result of N-Formyl Oxcarbazepine’s action is the prevention of seizures. By blocking voltage-gated sodium channels, it prevents the excessive firing of action potentials that leads to seizure activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Formyl Oxcarbazepine. Additionally, factors such as the patient’s diet, lifestyle, and co-administration with other medications can influence the drug’s pharmacokinetics and pharmacodynamics
Safety and Hazards
Direcciones Futuras
There is a need for better-tolerated drugs for the treatment of conditions like epilepsy. A new, better-tolerated, Nav1.7 selective state-dependent, sodium channel blocker (vixotrigine) is under development . Future trials testing the effect of combination therapy in patients with conditions like epilepsy are needed .
Propiedades
IUPAC Name |
N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYBWXNDHBTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158856 | |
Record name | N-Formyl oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346601-76-0 | |
Record name | N-Formyl oxcarbazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formyl oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYL OXCARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.